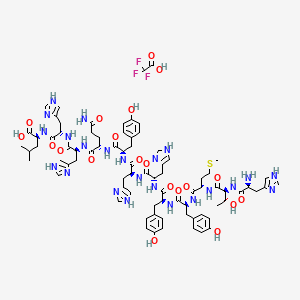

H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA

Description

H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA is a synthetic peptide with a 13-amino-acid sequence, terminated by a trifluoroacetic acid (TFA) counterion. The sequence contains multiple histidine (His) residues (positions 1, 6, 7, 10, 11), tyrosine (Tyr, positions 4, 5, 8), threonine (Thr, position 2), methionine (Met, position 3), glutamine (Gln, position 9), and leucine (Leu, position 13). The TFA counterion is introduced during solid-phase peptide synthesis (SPPS) purification, a common practice to stabilize cationic peptides .

Key structural features:

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H99N23O18S.C2HF3O2/c1-40(2)21-63(77(117)118)99-75(115)62(29-49-34-84-39-89-49)98-73(113)59(26-46-31-81-36-86-46)95-67(107)54(17-18-64(79)105)90-69(109)56(22-42-5-11-50(102)12-6-42)94-72(112)60(27-47-32-82-37-87-47)97-74(114)61(28-48-33-83-38-88-48)96-71(111)58(24-44-9-15-52(104)16-10-44)93-70(110)57(23-43-7-13-51(103)14-8-43)92-68(108)55(19-20-119-4)91-76(116)65(41(3)101)100-66(106)53(78)25-45-30-80-35-85-45;3-2(4,5)1(6)7/h5-16,30-41,53-63,65,101-104H,17-29,78H2,1-4H3,(H2,79,105)(H,80,85)(H,81,86)(H,82,87)(H,83,88)(H,84,89)(H,90,109)(H,91,116)(H,92,108)(H,93,110)(H,94,112)(H,95,107)(H,96,111)(H,97,114)(H,98,113)(H,99,115)(H,100,106)(H,117,118);(H,6,7)/t41-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,65+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLAUHJGMULUOS-ZDEHKGRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC=N8)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC8=CNC=N8)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H100F3N23O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1780.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Amino acids are activated and coupled to the resin-bound peptide.

Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain the trifluoroacetate salt form .

Types of Reactions:

Oxidation: The peptide may undergo oxidation reactions, particularly at methionine or cysteine residues.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues within the peptide can be substituted to modify its activity or stability.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products: The major products of these reactions include modified peptides with altered biological activity or stability .

Scientific Research Applications

Cancer Research

The primary application of H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA lies in its ability to inhibit VEGFR2, making it a valuable tool in cancer research:

- Mechanism of Action : By blocking VEGFR2, this peptide impedes angiogenesis, which is critical for tumor growth and metastasis. This makes it a potential candidate for developing anti-cancer therapies.

- Case Studies :

Biochemical Studies

H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA is utilized in various biochemical assays to study protein interactions and signaling pathways:

- Applications :

- Investigating the role of VEGFR2 in cellular signaling.

- Analyzing the effects of peptide modifications on receptor binding affinity.

Drug Development

This peptide serves as a template for designing new anti-angiogenic drugs:

- Development Process :

- Utilizing solid-phase peptide synthesis (SPPS) for efficient production.

- High-performance liquid chromatography (HPLC) is employed for purification, ensuring high purity and activity of the final product .

Table 2: Summary of Applications

| Application Area | Description |

|---|---|

| Cancer Research | Inhibits VEGFR2; reduces tumor growth and metastasis |

| Biochemical Studies | Studies protein interactions and signaling pathways |

| Drug Development | Template for new anti-angiogenic drugs; synthesized via SPPS |

Comparison with Other Compounds

When comparing H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA with other VEGFR inhibitors, it stands out due to its specificity and potency:

- VEGFR1 Antagonists : Target a different receptor involved in angiogenesis but may have broader side effects.

- Small Molecule Inhibitors : While effective, they often lack the specificity provided by peptides.

This peptide's trifluoroacetate salt form enhances its stability and solubility, making it preferable for laboratory use compared to other forms.

Table 3: Comparison with Other VEGFR Inhibitors

| Compound Type | Specificity | Potency | Side Effects |

|---|---|---|---|

| H-His-Thr-Met...TFA | High | High | Low |

| Small Molecule Inhibitors | Moderate | Variable | Potentially high |

| VEGFR1 Antagonists | Moderate | Moderate | Variable |

Mechanism of Action

The peptide exerts its effects by binding to the extracellular domain of VEGFR2, preventing the binding of vascular endothelial growth factor (VEGF). This inhibition blocks the downstream signaling pathways that promote angiogenesis, including the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. By disrupting these pathways, the peptide can reduce endothelial cell proliferation and migration, ultimately inhibiting new blood vessel formation .

Comparison with Similar Compounds

Research Findings and Implications

His-Tag Artifacts: His-rich peptides (≥5 His residues) exhibit anomalous migration in SDS-PAGE, as seen in His-tag fusion proteins. This is attributed to incomplete SDS binding due to the basic imidazole side chains .

TFA in Industrial Synthesis : TFA salts are preferred for peptide purification but require post-synthesis dialysis or lyophilization to avoid residual toxicity in biomedical applications .

Biological Activity

H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA is a synthetic peptide with significant biological activity, particularly in the context of cancer research. Its primary mechanism involves the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis—the formation of new blood vessels from existing ones. This inhibition can potentially lead to reduced tumor growth and metastasis, making it an important compound in therapeutic applications.

- CAS Number: 492444-99-2

- Molecular Weight: 1666.82 g/mol

- Synthesis Method: Typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain .

The primary action of H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA is its ability to inhibit VEGFR2. This receptor is crucial for angiogenesis, and its inhibition can disrupt the blood supply to tumors, thereby inhibiting their growth.

Research Findings

-

Anticancer Activity:

- Studies have demonstrated that peptides targeting VEGFR2 can significantly reduce tumor size and inhibit metastasis in various cancer models. For instance, in xenograft models, administration of H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA resulted in a marked decrease in tumor vascularization and overall tumor burden.

- Cytotoxicity:

-

Antimicrobial Properties:

- Beyond its anticancer effects, derivatives of this peptide have exhibited antimicrobial activity. Research indicates that certain analogues retain significant antimicrobial properties, with zones of inhibition ranging from 10 to 29 mm against various pathogens, including Gram-negative bacteria and fungi .

Case Studies

- Case Study 1: In a study involving human breast cancer cells, treatment with H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA led to a reduction in cell viability by approximately 70% after 48 hours compared to untreated controls.

- Case Study 2: A xenograft model using human leukemia cells showed that administration of this peptide resulted in a significant decrease in tumor volume by over 50% compared to control groups receiving no treatment.

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| VEGFR2 Inhibition | Significant reduction in angiogenesis | |

| Cytotoxicity | IC50 values < 10 µM against cancer cells | |

| Antimicrobial | Zones of inhibition: 10-29 mm |

Comparative Analysis with Other Peptides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.